molecular formula C20H22ClN5O3S B11133984 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Cat. No.: B11133984
M. Wt: 447.9 g/mol
InChI Key: RUQKLSUQZHXRQU-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a 1,1-dioxido-1,2-thiazinan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multi-step organic reactions. One common approach is the reaction of arylamines with elemental sulfur and CO2 under transition-metal-free conditions to form thiazolidin-2-ones and 1,3-thiazinan-2-ones . This method highlights the high step economy and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient multi-component reactions can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is unique due to its specific substitution pattern and the presence of both a triazolopyridine and a thiazinan-2-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C20H22ClN5O3S/c21-17-14-15(26-12-3-4-13-30(26,28)29)8-9-16(17)20(27)22-10-5-7-19-24-23-18-6-1-2-11-25(18)19/h1-2,6,8-9,11,14H,3-5,7,10,12-13H2,(H,22,27)

InChI Key

RUQKLSUQZHXRQU-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4)Cl

Origin of Product

United States

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